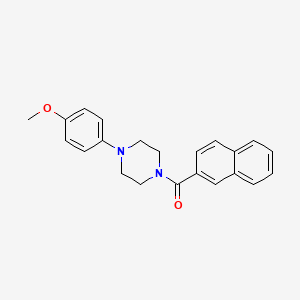![molecular formula C17H24N2O4S B5637628 N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637628.png)
N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research interest in pyrrolidine derivatives and their complex structures like benzoxepine carboxamides stems from their potential pharmacological activities. These compounds are synthesized and analyzed for their binding affinities, molecular structures, and chemical properties to explore their applications in medicinal chemistry.
Synthesis Analysis
Synthesis methods for related compounds typically involve complex reactions that yield pyrrolidine and benzoxepine derivatives with specific functional groups. These synthesis pathways are crucial for producing compounds with the desired biological activity and chemical properties (Hirokawa et al., 2003).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and AM1 molecular orbital methods, provide insights into the conformation and stereochemistry of synthesized compounds. These studies reveal the spatial arrangement of atoms and the presence of stable conformers, contributing to the compound's reactivity and interaction with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions, such as the Diels–Alder reaction, play a significant role in the synthesis of complex pyrrolidine and benzoxepine derivatives. The reactivity of these compounds under various conditions can lead to the formation of new chemical structures with potential pharmacological activities (Noguchi et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are investigated to understand their behavior in different environments. These properties are essential for determining the compound's suitability for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including the compound's stability, reactivity, and affinity towards biological targets, are crucial for its pharmacological potential. Studies on related compounds show selective inhibition of biological receptors, indicating the importance of the chemical structure in determining its activity (Zhou et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-8-12-24(21,22)19-9-3-4-10-19)15-7-11-23-16-6-2-1-5-14(16)13-15/h1-2,5-6,15H,3-4,7-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUCFOKNOUOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)
![7-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5637565.png)
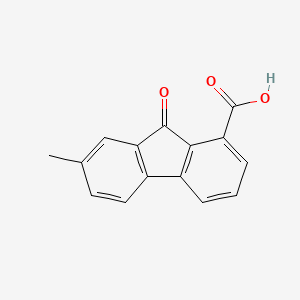
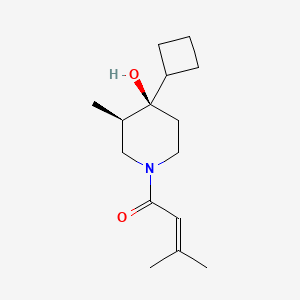
![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5637598.png)
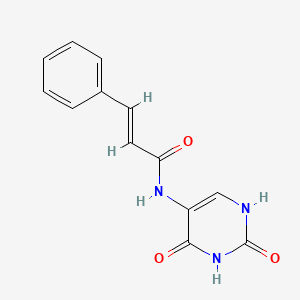
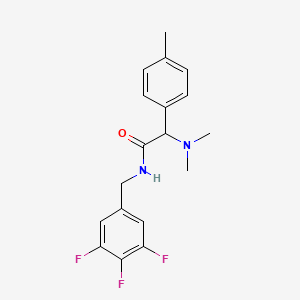
![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)
![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637625.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5637633.png)
![2-{[2-(1-isonicotinoyl-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5637637.png)
![N-isobutyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5637645.png)
